methyl O-(3-chlorophenyl)serinate

Description

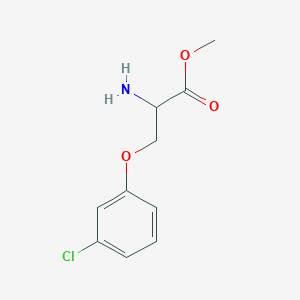

Methyl O-(3-chlorophenyl)serinate is a chiral serine derivative featuring a 3-chlorophenyl ether substituent at the hydroxyl group of the serine backbone. This compound is structurally characterized by an esterified carboxyl group (methyl ester) and a secondary amine group. Its synthesis typically involves coupling reactions between chiral amino acid esters and aryl halides or activated aromatic derivatives. For example, analogous coupling reactions using methyl (S)-serinate and aryl components under carbodiimide-mediated conditions (e.g., DCC/HOBt) have been reported, though such methods may induce racemization at the serine chiral center under specific conditions .

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

methyl 2-amino-3-(3-chlorophenoxy)propanoate |

InChI |

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-3-7(11)5-8/h2-5,9H,6,12H2,1H3 |

InChI Key |

RJFVOXSHEMGUQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(COC1=CC(=CC=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloroacetonitrile and acetic anhydride to transform the serine ester into the corresponding trichloroacetimidate or acetate, which then reacts with 3-chlorophenol in the presence of a catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the desired product .

Industrial Production Methods

Industrial production of methyl O-(3-chlorophenyl)serinate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl O-(3-chlorophenyl)serinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

Methyl O-(3-chlorophenyl)serinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl O-(3-chlorophenyl)serinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl O-(3-chlorophenyl)serinate belongs to a broader class of aryl-substituted amino acid esters. Below is a detailed comparison with key analogs:

Substituted Triazole-Thiones ()

Compounds such as 4-(4-bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (19a) and derivatives (20a, 21a) share the 3-chlorophenyl motif but differ in core structure and substituents:

| Compound ID | Core Structure | Substituent | Yield (%) | CAS Number |

|---|---|---|---|---|

| 19a | Triazole-thione | Morpholin-4-ylmethyl | 75 | 1349172-90-2 |

| 20a | Triazole-thione | 4-Phenylpiperazinylmethyl | 78 | 1349172-92-4 |

| 21a | Triazole-thione | 4-(4-Fluorophenyl)piperazinylmethyl | 82 | 1349172-94-6 |

Key Differences :

- Reactivity : Unlike this compound, triazole-thiones are synthesized via cyclocondensation reactions, avoiding racemization issues .

- Functionality : The triazole-thione core introduces sulfur and nitrogen heteroatoms, enhancing hydrogen-bonding capacity compared to the ester-dominated serine derivative.

- Substituent Effects : Bulky piperazine/morpholine groups in 19a–21a improve solubility in polar solvents, whereas the 3-chlorophenyl-serinate ester exhibits moderate lipophilicity.

Chiral Serine/Tyrosine Derivatives ()

Racemization studies on methyl (S)-serinate derivatives reveal critical distinctions:

- Racemization Sensitivity: Coupling reactions of methyl (S)-serinate with purinyl groups under DCC/HOBt conditions led to a 6:4 diastereomer ratio due to racemization at the serine α-carbon .

- Stereochemical Purity : Hydrolysis of diastereomeric mixtures (e.g., compounds 3a–c) preserved the 6:4 ratio, indicating persistent chirality challenges unique to serine-based systems .

Halogenated Aryl Analogs

Compounds like 3-chlorophenylmethylamine () and 5-(3-chlorophenylsulfanyl)-pyrazole-4-carbaldehyde () highlight the role of halogen placement:

- Synthetic Flexibility: Sulfanyl and amine derivatives (e.g., ) allow for diverse functionalization (e.g., aldehydes, amines), whereas the serine ester is constrained by its amino acid backbone.

Data Tables

Table 2: Physicochemical Properties

| Property | This compound | 19a (Triazole-Thione) | Methyl (S)-Tyrosinate |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 3.5 | 1.8 |

| Water Solubility | Low | Moderate | High |

| Chiral Stability | Moderate (Racemization-prone) | High | High |

Research Findings and Critical Analysis

- Racemization Mechanisms : The susceptibility of this compound to racemization under DCC/HOBt conditions contrasts with more stable tyrosine or triazole-thione analogs. This is attributed to the steric accessibility of the serine α-carbon and electron-deficient aryl group .

- Synthetic Optimization : Replacing DCC/HOBt with TBTU or low-temperature protocols could mitigate racemization, as observed in related systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.